molecular formula C7H7Cl2N3 B1387883 2,4-二氯-5,6,7,8-四氢吡啶并[3,4-d]嘧啶 CAS No. 1000578-08-4

2,4-二氯-5,6,7,8-四氢吡啶并[3,4-d]嘧啶

货号 B1387883
CAS 编号: 1000578-08-4
分子量: 204.05 g/mol
InChI 键: IPSIICUFLIHDCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .


Synthesis Analysis

This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .


Physical And Chemical Properties Analysis

The boiling point of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

科学研究应用

Use as mTOR kinase and PI3 kinase inhibitors

  • Summary of Application: This compound is used in the synthesis of mTOR kinase and PI3 kinase inhibitors . These inhibitors are often used in cancer treatment, as they can prevent the growth and proliferation of cancer cells .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) to determine their efficacy and safety .
  • Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, it was mentioned that in lab tests, certain chemotherapy agents were found to be more effective in the presence of mTOR inhibitors .

Use as BRD4-kinase inhibitors

  • Summary of Application: This compound is used in the synthesis of BRD4-kinase inhibitors . BRD4 is a protein that plays a key role in the progression of various cancers, so inhibiting this protein can be a potential strategy for cancer treatment .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) to determine their efficacy and safety .

Use in the synthesis of substituted pyrimidinediamines

  • Summary of Application: This compound is used as a reagent in the synthesis of substituted pyrimidinediamines . These compounds are used as potent dual BRD4-kinase inhibitors for treating cancer .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) to determine their efficacy and safety .

Use in the synthesis of 2-pyridyl-substituted derivatives

  • Summary of Application: This compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab .

Use in the synthesis of phosphatidylinositol-3 kinase (PI3K) inhibitors

  • Summary of Application: This compound is used in the synthesis of PI3K inhibitors . PI3K plays an important role in intracellular signal transduction and is involved in the progression of various cancers .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab and then tested in vitro (in a lab setting) and in vivo (in a living organism) to determine their efficacy and safety .
  • Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, it was mentioned that in lab tests, certain chemotherapy agents were found to be more effective in the presence of PI3K inhibitors .

Use in the synthesis of 2-pyridyl-substituted derivatives

  • Summary of Application: This compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources I found. However, typically these compounds would be synthesized in a lab .

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. Precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

属性

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIICUFLIHDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Citations

For This Compound
4
Citations
Y Qi, K Wang, B Long, H Yue, Y Wu, D Yang… - European Journal of …, 2023 - Elsevier
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic …
Number of citations: 2 www.sciencedirect.com
SK De - Current Medicinal Chemistry, 2024 - ingentaconnect.com
Adagrasib is an orally bioavailable, highly selective, small-molecule, irreversible covalent inhibitor of KRAS G12C&. It was approved by the US FDA on December 12, 2022, for patients …
Number of citations: 1 www.ingentaconnect.com
JB Fell, JP Fischer, BR Baer, JF Blake… - Journal of medicinal …, 2020 - ACS Publications
Capping off an era marred by drug development failures and punctuated by waning interest and presumed intractability toward direct targeting of KRAS, new technologies and …
Number of citations: 295 pubs.acs.org
S Shao, W Rong, S Talukder, R Jia… - Drugs of the Future, 2022 - access.portico.org
Colorectal cancer (CRC) is one of the cancers with high morbidity and mortality worldwide, and its treatment and prognosis have undergone tremendous changes because of the …
Number of citations: 2 access.portico.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。